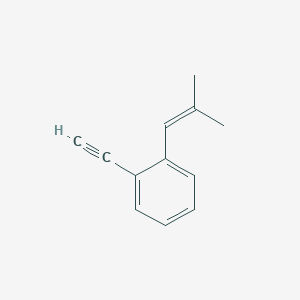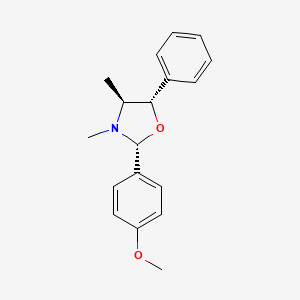
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxyphenyl group, a dimethyl group, and a phenyl group. The stereochemistry of the compound is defined by the (2R,4S,5S) configuration, which influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the desired oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazolidine ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the oxazolidine or aromatic rings.
Applications De Recherche Scientifique
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with molecular targets through its chiral centers. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems. The compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with various molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can be compared with other oxazolidine derivatives, such as:
- (2R,4S,5S)-2-(4-hydroxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- (2R,4S,5S)-2-(4-methylphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
658052-91-6 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(2R,4S,5S)-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO2/c1-13-17(14-7-5-4-6-8-14)21-18(19(13)2)15-9-11-16(20-3)12-10-15/h4-13,17-18H,1-3H3/t13-,17+,18+/m0/s1 |
Clé InChI |
RNZDGSZNMWOYLM-MORSLUCNSA-N |
SMILES isomérique |
C[C@H]1[C@@H](O[C@@H](N1C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1C(OC(N1C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


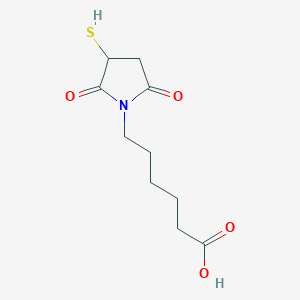
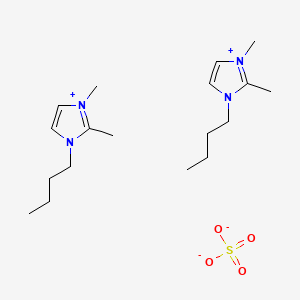

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)

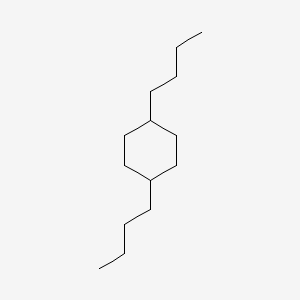

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
